Atecegatran

Descripción

Overview of Atecegatran as a Research Compound

This compound, and more specifically its prodrug form this compound metoxil, is an investigational chemical compound that was the subject of significant research in the field of anticoagulation. targetmol.comncats.io Also identified by the code AZD0837 and the synonym this compound fexenetil, it was developed by AstraZeneca as a potential oral anticoagulant. targetmol.comguidetopharmacology.orgncats.io The primary focus of its research was for the prevention of stroke and systemic embolic events in patients with non-valvular atrial fibrillation. ncats.iodrugbank.com

This compound metoxil is a prodrug, meaning it is administered in an inactive form and is then converted within the body into its active therapeutic agent. ncats.iomedchemexpress.com In vivo, it is bioconverted to the active metabolite AR-H067637. targetmol.commedchemexpress.commedchemexpress.com This active form, this compound, functions as a selective and reversible direct inhibitor of thrombin, a key enzyme in the blood coagulation cascade. ncats.iomedchemexpress.com The compound progressed to Phase II clinical trials but its development was ultimately discontinued. ncats.ionih.govdrugbank.com The cessation of development was attributed to limitations identified in the long-term stability of the extended-release drug product formulation. ncats.ioncats.io

Table 1: Chemical and Physical Properties of this compound Metoxil

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2S)-1-[(2R)-2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]-N-[[4-[(Z)-N'-methoxycarbamimidoyl]phenyl]methyl]azetidine-2-carboxamide | nih.gov |

| Molecular Formula | C22H23ClF2N4O5 | nih.govfda.gov |

| Molecular Weight | 496.9 g/mol | nih.gov |

| Synonyms | This compound fexenetil, AZD0837, AZD-0837 | targetmol.comdrugbank.comnih.gov |

| Active Moiety | This compound (AR-H067637) | ncats.iomedchemexpress.com |

Contextualization within Anticoagulant Research Paradigms

The research into this compound occurred within a broader paradigm shift in anticoagulant therapy. For decades, the primary oral anticoagulant was warfarin (B611796), a vitamin K antagonist. wikipedia.orgnih.gov However, warfarin has well-known limitations, including numerous food and drug interactions and a narrow therapeutic window that necessitates regular coagulation monitoring. nih.gov This created a significant unmet medical need for new oral anticoagulants (NOACs) that could offer a more predictable and stable anticoagulant effect without the need for constant monitoring. nih.govnih.gov

The development of NOACs focused on creating direct-acting agents that target specific factors in the coagulation cascade, primarily Factor Xa and Factor IIa (thrombin). wikipedia.orgnih.gov this compound fits squarely into this modern research paradigm as an orally administered direct thrombin inhibitor. targetmol.com The goal for compounds like this compound, dabigatran (B194492), rivaroxaban (B1684504), and apixaban (B1684502) was to provide effective and predictable anticoagulation with fixed-dosing regimens, thereby simplifying therapy for both clinicians and patients. nih.govwikipedia.org This shift from broad-acting agents like warfarin to targeted inhibitors represents a move toward more rational drug design based on a deeper understanding of the molecular mechanisms of coagulation. nih.govresearchgate.net

Evolution of Direct Thrombin Inhibitor Research

DTIs are broadly classified based on their binding to thrombin. Bivalent DTIs, such as hirudin and its analogue bivalirudin, bind to both the active site and a secondary site (exosite 1) on the thrombin molecule. mlo-online.com In contrast, univalent DTIs are typically small molecules that bind only to the active site. nih.govmlo-online.com

Table 2: Key Milestones in the Evolution of Direct Thrombin Inhibitors

| Compound/Class | Type | Key Research Characteristic |

|---|---|---|

| Hirudin | Natural, Bivalent DTI | Originally isolated from leeches; the first DTI discovered. researchgate.netmlo-online.com Became more available through recombinant DNA technology. wikipedia.org |

| Argatroban | Synthetic, Univalent DTI | An early synthetic small-molecule DTI, administered parenterally. nih.gov |

| Ximelagatran | Oral Prodrug of Melagatran | The first oral DTI to reach advanced clinical trials, establishing the viability of the oral prodrug concept. nih.gov Research was discontinued. nih.gov |

| Dabigatran Etexilate | Oral Prodrug of Dabigatran | Became the first new-generation oral DTI to gain widespread regulatory approval. nih.govmlo-online.com |

| This compound Metoxil | Oral Prodrug of this compound | An investigational compound developed as part of the ongoing search for improved oral DTIs; research did not proceed past Phase II. ncats.ioguidetopharmacology.org |

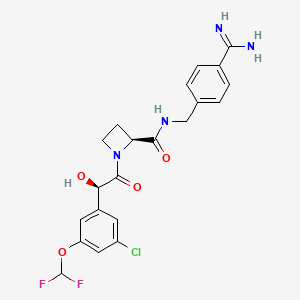

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-N-[(4-carbamimidoylphenyl)methyl]-1-[(2R)-2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]azetidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClF2N4O4/c22-14-7-13(8-15(9-14)32-21(23)24)17(29)20(31)28-6-5-16(28)19(30)27-10-11-1-3-12(4-2-11)18(25)26/h1-4,7-9,16-17,21,29H,5-6,10H2,(H3,25,26)(H,27,30)/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTUUCFVBSVJGOH-DLBZAZTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1C(=O)NCC2=CC=C(C=C2)C(=N)N)C(=O)C(C3=CC(=CC(=C3)Cl)OC(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@@H]1C(=O)NCC2=CC=C(C=C2)C(=N)N)C(=O)[C@@H](C3=CC(=CC(=C3)Cl)OC(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClF2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433937-74-7 | |

| Record name | Atecegatran [INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0433937747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ATECEGATRAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/497U7679T0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanism of Action and Target Interactions of Atecegatran

Characterization of Molecular Binding Sites

The high affinity and specificity of atecegatran for thrombin are dictated by precise molecular interactions within the enzyme's active site.

Benzamidine (B55565) Group Interaction with the S1-Pocket

A key structural feature of many direct thrombin inhibitors, including this compound, is a benzamidine or a similar basic group. This positively charged moiety plays a critical role in anchoring the inhibitor to the thrombin molecule. It interacts with the S1 specificity pocket of thrombin, a deep, negatively charged cleft. A crucial interaction occurs between the amidinium group of the inhibitor and the carboxylate side chain of the aspartic acid residue at position 189 (Asp189) at the base of the S1 pocket. This salt bridge is a primary determinant of the inhibitor's potency.

Enzymatic Inhibition Kinetics and Potency

The inhibitory effect of this compound on thrombin has been quantified through various enzymatic and plasma-based assays, providing a detailed profile of its potency. This compound acts as a competitive inhibitor of thrombin. nih.gov

The potency of this compound is reflected in its low inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) values. The Ki, a measure of the inhibitor's binding affinity, for this compound is in the low nanomolar range, indicating a very strong interaction with thrombin. nih.govmedchemexpress.com The IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by half, vary depending on the specific assay conditions.

Table 1: Enzymatic Inhibition of this compound (AR-H067637)

| Parameter | Value | Assay Condition |

|---|---|---|

| Ki | 2-4 nM | Inhibition of thrombin nih.govmedchemexpress.com |

| IC50 | 0.9 nM | Thrombin-induced platelet aggregation nih.govthieme-connect.com |

| IC50 | 8.4 nM | Thrombin-induced platelet activation (Glycoprotein IIb/IIIa exposure) nih.govthieme-connect.com |

| IC50 | 93 nM | Thrombin Time (TT) in human plasma nih.govthieme-connect.com |

| IC50 | 220 nM | Ecarin Clotting Time (ECT) in human plasma nih.govthieme-connect.com |

| IC50 | 0.6 µM | Thrombin generation in platelet-poor plasma nih.govthieme-connect.com |

These kinetic data underscore the potent and specific nature of this compound as a direct thrombin inhibitor. The low nanomolar concentrations required to inhibit thrombin activity highlight its efficacy at the molecular level.

In Vitro Determination of Inhibitory Potency (e.g., IC50 Values)

The inhibitory potency of a compound is a quantitative measure of its effectiveness in inhibiting a specific biological target, such as an enzyme. wikipedia.org This is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50% under specific in vitro conditions. wikipedia.orgnih.gov A lower IC50 value signifies a more potent inhibitor. nih.gov

For this compound (AR-H067637), its inhibitory potency against thrombin has been determined through various biochemical and plasma-based assays. It has been shown to be a highly potent competitive inhibitor with a Ki (inhibition constant), another measure of potency, valued between 2 and 4 nM. medchemexpress.com In functional assays that measure its anticoagulant effect in plasma, this compound demonstrates IC50 values ranging from 93 to 220 nM. medchemexpress.com The variation in IC50 values can depend on the specific conditions and methodologies of the assay employed. nih.gov

| Parameter | Value | Target/System | Source |

|---|---|---|---|

| Ki (Inhibition Constant) | 2 - 4 nM | Thrombin | medchemexpress.com |

| IC50 (Half-maximal Inhibitory Concentration) | 93 - 220 nM | Plasma Coagulation Assays | medchemexpress.com |

Methodological Approaches for Enzymatic Assays (e.g., Chromogenic Substrate-Based Tests, Thrombin Generation Assays)

The characterization of enzyme inhibitors like this compound relies on robust and reproducible enzymatic assays. These tests are designed to measure the rate of an enzyme-catalyzed reaction and how that rate is affected by the presence of an inhibitor.

Chromogenic Substrate-Based Tests

Chromogenic assays are a common and direct method for determining the activity of proteases like thrombin. nih.gov The principle involves a synthetic substrate molecule that mimics the enzyme's natural substrate. This synthetic substrate contains a short peptide sequence recognized by the enzyme, which is chemically linked to a chromophore (a color-producing group). nih.govgoogle.com

In the assay, when active thrombin cleaves the peptide sequence, the chromophore is released. The free chromophore absorbs light at a specific wavelength, and the change in absorbance over time can be measured using a spectrophotometer. This rate of color development is directly proportional to the enzymatic activity of thrombin. nih.gov To determine the inhibitory potency of a compound like this compound, the assay is performed with varying concentrations of the inhibitor. The reduction in the rate of color formation is measured, and this data is used to construct a dose-response curve from which the IC50 value can be calculated. wikipedia.orgaatbio.com

Thrombin Generation Assays (TGA)

Thrombin Generation Assays (TGA), also known as thrombogram, provide a more global assessment of the coagulation process in a plasma sample. nih.govwikipedia.org Unlike chromogenic assays that typically use purified enzymes, TGAs measure the net potential of a plasma sample to generate thrombin over time after the coagulation cascade has been initiated (usually by adding tissue factor and phospholipids). wikipedia.orgyoutube.com

The assay monitors the activity of newly generated thrombin by measuring the cleavage of a fluorogenic substrate, which produces a fluorescent signal. nih.gov The output is a thrombin generation curve that displays the concentration of active thrombin over time. wikipedia.org Several key parameters are derived from this curve:

Lag Time: The time until thrombin generation begins.

Peak Thrombin: The maximum concentration of thrombin reached.

Endogenous Thrombin Potential (ETP): The total amount of thrombin generated, represented by the area under the curve. wikipedia.orgyoutube.com

Structure Activity Relationship Sar Studies and Rational Design of Atecegatran Analogs

Identification of Key Pharmacophoric Elements for Thrombin Inhibition

The chemical structure of Atecegatran's active metabolite, AR-H067637, reveals several key pharmacophoric elements essential for its potent and selective inhibition of thrombin. Thrombin's active site is characterized by three main pockets: the S1 specificity pocket, the S2 proximal pocket, and the S4 distal pocket. The design of AR-H067637 and its analogs has been centered on optimizing interactions with these pockets.

P1 Moiety (S1 Pocket Interaction): The positively charged or highly polar group that fits into the S1 specificity pocket of thrombin is a critical determinant of inhibitory activity. In AR-H067637, the N'-methoxycarbamimidoylphenyl moiety serves as a non-basic mimic of the arginine side chain found in natural substrates. This group forms crucial hydrogen bonds with the residues at the bottom of the S1 pocket, most notably Asp189. The methoxy group on the amidine functionality can modulate the basicity and interaction profile within this pocket.

P2 Moiety (S2 Pocket Interaction): The azetidine-2-carboxamide core of AR-H067637 occupies the S2 proximal pocket. This hydrophobic pocket is relatively small and constrained. The rigid azetidine ring helps to correctly orient the P1 and P3-like moieties for optimal binding. The carboxamide linker plays a role in forming hydrogen bonds with the protein backbone.

"P3-like" Moiety (Interaction with the Aryl-Binding Site): The 3-chloro-5-(difluoromethoxy)phenyl group attached to the hydroxyacetyl linker acts as a "P3-like" moiety, interacting with a less defined, more solvent-exposed region of the active site often referred to as the aryl-binding site or the D-pocket. The chloro and difluoromethoxy substituents are crucial for enhancing potency, likely through favorable hydrophobic and electronic interactions with residues in this region, such as Trp215. The hydroxyl group on the acetyl linker can also form a key hydrogen bond with the protein.

Impact of Chemical Modifications on Inhibitory Activity and Selectivity

Systematic chemical modifications of the AR-H067637 scaffold have provided valuable insights into the SAR of this class of thrombin inhibitors.

Modifications of the P1 Moiety: Alterations to the N'-methoxycarbamimidoylphenyl group significantly impact potency. Replacing the methoxyamidine with a traditional benzamidine (B55565) can increase potency but may also lead to reduced oral bioavailability and potential off-target effects. Modifications to the methoxy group or its replacement with other small alkyl or electron-withdrawing groups can fine-tune the electronic properties and hydrogen bonding capacity, thereby modulating the inhibitory activity.

Modifications of the P2 Moiety: The azetidine ring has been found to be optimal for this series of inhibitors. Expansion to a pyrrolidine or contraction to an aziridine ring generally leads to a decrease in activity, highlighting the importance of the specific conformational constraints imposed by the four-membered ring for optimal presentation of the P1 and P3-like groups.

Modifications of the "P3-like" Moiety: The substitution pattern on the phenyl ring of the phenylglycinamide moiety is critical for potency. The presence of the 3-chloro and 5-difluoromethoxy groups is a key feature for high affinity. Removal or relocation of these substituents, or their replacement with other groups, generally results in a significant loss of inhibitory activity. This suggests a highly specific interaction of this substituted phenyl ring with the aryl-binding site of thrombin.

The following table illustrates the hypothetical impact of certain chemical modifications on the inhibitory activity of AR-H067637 analogs, based on general principles of thrombin inhibitor SAR.

| Analog | Modification from AR-H067637 | Hypothetical Thrombin Inhibition (IC50) | Rationale for Activity Change |

| AR-H067637 | - | 1X | Optimal interactions in S1, S2, and aryl-binding sites. |

| Analog 1 | Replacement of N'-methoxycarbamimidoyl with benzamidine | < 1X | Stronger basic interaction with Asp189 in S1 pocket, but potential for reduced selectivity and bioavailability. |

| Analog 2 | Replacement of azetidine with pyrrolidine | > 10X | Suboptimal orientation of P1 and P3-like moieties due to altered ring size and conformation. |

| Analog 3 | Removal of 3-chloro group from the phenyl ring | > 50X | Loss of key hydrophobic/electronic interactions in the aryl-binding site. |

| Analog 4 | Replacement of 5-difluoromethoxy with a methoxy group | > 20X | Reduced hydrophobic and electronic interactions in the aryl-binding site. |

| Analog 5 | Removal of the hydroxyl group on the acetyl linker | > 100X | Loss of a critical hydrogen bond with the protein backbone. |

This table is for illustrative purposes and is based on established principles of thrombin inhibitor structure-activity relationships, as specific inhibitory data for a series of this compound analogs is not publicly available.

Molecular Design Strategies for Enhanced Potency

Several molecular design strategies have been instrumental in the development of potent thrombin inhibitors like AR-H067637.

Structure-Based Drug Design (SBDD): The availability of high-resolution crystal structures of thrombin complexed with various inhibitors has been a cornerstone of the design process. SBDD allows for the visualization of binding modes and the identification of key interactions, guiding the rational design of novel analogs with improved affinity and selectivity.

Bioisosteric Replacement: The N'-methoxycarbamimidoylphenyl group in AR-H067637 is a bioisostere of the more basic benzamidine moiety. This replacement strategy was likely employed to improve pharmacokinetic properties, such as oral bioavailability and metabolic stability, while maintaining potent thrombin inhibition.

Conformational Constraint: The use of the rigid azetidine ring is a clear example of employing conformational constraint to enhance potency. By reducing the number of freely rotatable bonds, the molecule is pre-organized into a bioactive conformation, which minimizes the entropic penalty upon binding to the target.

Computational Chemistry Applications in this compound SAR Elucidation

Computational chemistry has played a significant role in understanding the SAR of this compound and its analogs.

Molecular Docking: Docking studies have been used to predict the binding mode of AR-H067637 and its analogs within the thrombin active site. These simulations help to rationalize the observed SAR and to prioritize the synthesis of new compounds. For example, docking can illustrate how different substituents on the "P3-like" phenyl ring can either enhance or disrupt the favorable interactions with the aryl-binding site.

Pharmacophore Modeling: A pharmacophore model for this class of thrombin inhibitors can be generated based on the key features identified in the SAR studies. This model would typically include a positive ionizable/hydrogen bond donor feature for the S1 pocket, a hydrophobic feature for the S2 pocket, and another hydrophobic/aromatic feature for the aryl-binding site, along with specific hydrogen bond acceptor and donor points. Such a model can be used for virtual screening of compound libraries to identify novel scaffolds with the potential for thrombin inhibition.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to build predictive models that correlate the 3D structural features of the molecules with their biological activity. These models can provide contour maps that highlight the regions where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity, thus guiding further optimization of the lead compounds.

Preclinical Pharmacological Investigations of Atecegatran Excluding Clinical Human Trials

In Vitro Pharmacodynamics of Atecegatran

The in vitro pharmacodynamic properties of AR-H067637, the active metabolite of this compound, have been characterized to understand its mechanism of action and anticoagulant effects.

The anticoagulant activity of AR-H067637 was assessed by measuring its effect on standard coagulation time variables in rat plasma. The compound demonstrated a concentration-dependent prolongation of several key clotting times. Specifically, the Activated Partial Thromboplastin Time (APTT), Ecarin Coagulation Time (ECT), and Thrombin Coagulation Time (TCT) were all dose-dependently increased in the presence of AR-H067637. nih.gov

| Coagulation Parameter | Effect |

|---|---|

| Activated Partial Thromboplastin Time (APTT) | Dose-dependently prolonged |

| Ecarin Coagulation Time (ECT) | Dose-dependently prolonged |

| Thrombin Coagulation Time (TCT) | Dose-dependently prolonged |

The primary mechanism of AR-H067637 is the direct inhibition of thrombin, a key enzyme in the coagulation cascade. By binding to thrombin, it blocks the conversion of fibrinogen to fibrin (B1330869), thereby preventing the formation of a blood clot. In vitro studies have confirmed that AR-H067637 is a selective inhibitor of thrombin. nih.gov

In Vivo Pharmacological Effects in Animal Models

The antithrombotic efficacy of AR-H067637 has been investigated in established animal models of thrombosis. These studies provide crucial insights into its potential therapeutic utility in preventing blood clots in both the venous and arterial circulation.

In a rat model of venous thrombosis, where thrombus formation was induced in the caval vein, AR-H067637 demonstrated a dose-dependent antithrombotic effect. The compound was administered via continuous infusion, and the plasma concentration required to achieve 50% inhibition (IC50) of thrombus size was determined to be 0.13 μM. nih.gov This effect was achieved without a significant increase in bleeding at this concentration.

| Parameter | Value |

|---|---|

| 50% Inhibition of Thrombus Size (IC50) | 0.13 μM |

The efficacy of AR-H067637 was also assessed in a rat model of arterial thrombosis, with thrombus formation induced in the carotid artery. Similar to the venous thrombosis model, AR-H067637 exhibited a dose-dependent inhibition of thrombus formation. The IC50 for the reduction of thrombus size in this arterial model was found to be 0.55 μM, an effect that was not associated with increased bleeding. nih.gov

| Parameter | Value |

|---|---|

| 50% Inhibition of Thrombus Size (IC50) | 0.55 μM |

Direct preclinical comparisons of AR-H067637 with other direct thrombin inhibitors are limited in publicly available literature. However, it has been reported that AZD0837, the prodrug of AR-H067637, possesses superior pharmacologic properties when compared to ximelagatran, another direct thrombin inhibitor, without its associated toxicities. nih.gov

In the key preclinical study in rats, the antithrombotic effects of AR-H067637 were compared with dalteparin, a low molecular weight heparin. While both agents demonstrated antithrombotic activity, their mechanisms of action differ, with dalteparin acting as an indirect thrombin inhibitor. nih.gov

Pharmacokinetic and Pharmacodynamic Pk/pd Modeling in Preclinical Research for Atecegatran

In Vitro PK/PD Modeling Approaches

In vitro models are essential for characterizing the fundamental properties of a drug before it is administered to living organisms. These studies provide early insights into the drug's mechanism of action and its potential efficacy.

The primary pharmacological effect of atecegatran's active metabolite, AR-H067637, is the inhibition of thrombin, a key enzyme in the coagulation cascade. In vitro studies are designed to quantify this inhibitory activity. The potency of AR-H067637 is determined by measuring its ability to inhibit thrombin in purified enzyme assays. This is often expressed as the inhibitor constant (Ki), which represents the concentration of the inhibitor required to produce half-maximal inhibition.

Furthermore, the anticoagulant effect is assessed in vitro using various coagulation assays on plasma samples. These assays measure the time it takes for plasma to clot after the addition of activating agents. For direct thrombin inhibitors like this compound, the most relevant tests include the Ecarin Clotting Time (ECT), Thrombin Time (TT), and Activated Partial Thromboplastin Time (APTT). By spiking plasma with known concentrations of AR-H067637, a direct correlation between drug concentration and the prolongation of these clotting times can be established. This relationship is often modeled using an Emax model, which describes the maximum effect that the drug can produce.

| In Vitro Assay | Pharmacological Effect Measured | Relevance for this compound |

| Thrombin Inhibition Assay | Direct inhibition of thrombin activity (Ki) | Quantifies the intrinsic potency of the active metabolite, AR-H067637. |

| Ecarin Clotting Time (ECT) | Direct measure of thrombin inhibition | Highly sensitive and specific for direct thrombin inhibitors. |

| Thrombin Time (TT) | Measures the final step of the coagulation cascade | Directly reflects the inhibitory effect on thrombin. |

| Activated Partial Thromboplastin Time (APTT) | Measures the integrity of the intrinsic and common coagulation pathways | Demonstrates the overall anticoagulant effect on the coagulation cascade. |

It is widely accepted that only the unbound (free) fraction of a drug is pharmacologically active, as it is this portion that can interact with its target. Therefore, understanding the plasma protein binding of AR-H067637 is crucial for accurate PK/PD modeling. The unbound fraction (fu) is the ratio of the unbound drug concentration to the total drug concentration in plasma.

In vitro experiments, such as equilibrium dialysis or ultrafiltration, are used to determine the extent of plasma protein binding. This information is then integrated into PK/PD models to correlate the unbound drug concentration, rather than the total concentration, with the observed pharmacological effect. This approach provides a more accurate prediction of the drug's activity at the target site. For instance, the concentration-effect relationship for the prolongation of clotting times is more accurately described when using unbound concentrations of AR-H067637. The active form of this compound, AR-H067637, has been identified as a substrate for the P-glycoprotein (P-gp) and multidrug and toxin extrusion 1 (MATE1) transporter proteins. nih.gov

Preclinical In Vivo PK/PD Relationships

Following in vitro characterization, the relationship between drug exposure and pharmacological response is investigated in animal models. These studies are critical for understanding how the drug behaves in a complex biological system and for predicting its effects in humans.

Preclinical studies of this compound have been conducted in various animal species, including rats and dogs, to evaluate its pharmacokinetic profile and pharmacodynamic effects. After oral administration of the prodrug this compound, blood samples are collected over time to measure the plasma concentrations of both the prodrug and its active metabolite, AR-H067637. Key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), and half-life (t1/2) are determined.

Simultaneously, the pharmacodynamic response is measured by assessing the anticoagulant effect using the same coagulation assays as in the in vitro studies (APTT, ECT, and TT). By plotting the anticoagulant effect against the plasma concentrations of AR-H067637, a direct in vivo exposure-response relationship can be established. Studies in rats have demonstrated that AR-H067637 produces a dose-dependent antithrombotic effect in models of both venous and arterial thrombosis.

A study in healthy male subjects showed that single oral doses of this compound (15-750 mg) were rapidly absorbed and converted to AR-H067637, with a mean oral bioavailability of 22-52%. nih.gov The maximum plasma concentrations of the active metabolite occurred approximately 1 hour after dosing, and it had a mean half-life of 9.3 hours. nih.gov The exposure to AR-H067637 was stable with an interindividual variability of 33%. nih.gov

| Parameter | Finding in Healthy Male Subjects |

| Oral Bioavailability | 22 - 52% nih.gov |

| Time to Cmax (AR-H067637) | ~1 hour nih.gov |

| Half-life (AR-H067637) | 9.3 hours nih.gov |

| Interindividual Variability (AUC) | 28% nih.gov |

The anticoagulant effects were also dose-dependent, with a clear correlation between the plasma concentration of AR-H067637 and the prolongation of APTT, ECT, and TT, as well as a decrease in thrombin generation. nih.govnih.gov

A primary goal of preclinical PK/PD modeling is to predict the human pharmacokinetic and pharmacodynamic profiles. This process, known as translational modeling, involves scaling the data from animal species to humans. Allometric scaling, which relates physiological parameters to body weight across species, is a common method used to predict human PK parameters from preclinical data.

By combining the predicted human pharmacokinetics with the in vitro and in vivo exposure-response relationships, it is possible to simulate the expected anticoagulant effect in humans at different dose levels. This allows for a more informed selection of the starting dose for first-in-human clinical trials and helps in designing the dose-escalation schemes. For this compound, the preclinical PK/PD models were crucial in predicting a therapeutic dose range that would provide effective anticoagulation while minimizing the risk of bleeding. The effects on thrombin generation and fibrin (B1330869) D-dimer levels were found to correlate with the plasma concentration of its active form and provided comparable effects to well-controlled vitamin K antagonist therapy. nih.gov

Physiologically Based Biopharmaceutics Modeling (PBBM) for this compound

Physiologically Based Biopharmaceutics Modeling (PBBM) is a more sophisticated approach that integrates physicochemical properties of the drug, formulation characteristics, and physiological information of the gastrointestinal tract to predict the absorption and pharmacokinetics of a drug. While specific PBBM models for this compound are not extensively published in the public domain, the principles of PBBM would be highly applicable to this orally administered prodrug.

A PBBM for this compound would incorporate parameters such as its solubility, permeability, and dissolution rate from the tablet formulation. It would also consider physiological factors like gastric emptying time, intestinal transit time, and regional pH in the gut. A key aspect for a prodrug like this compound would be to model its conversion to the active metabolite, AR-H067637, which involves enzymatic processes in the gut and/or liver. The model would also account for the involvement of transporters like P-gp and MATE1 in the disposition of the active metabolite. nih.gov By simulating these complex processes, a PBBM could predict the oral bioavailability and pharmacokinetic profile of both this compound and AR-H067637, and how they might be affected by factors such as food or co-administered drugs.

Mechanistic Integration of In Vitro Dissolution Data into Predictive Models

The cornerstone of predicting the oral absorption of a drug like this compound is the use of mechanistic models, such as physiologically-based pharmacokinetic (PBPK) models. nih.govnih.gov These "bottom-up" models mathematically simulate the physiological processes of the gastrointestinal (GI) tract to forecast a drug's journey from administration to systemic circulation. nih.gov A critical input for the absorption component of these models is in vitro dissolution data.

The process begins with comprehensive in vitro dissolution testing designed to mimic the dynamic environment of the human GI tract. patsnap.com For a compound like this compound, which research suggests is poorly soluble, this involves assessing its release from a formulation across a range of biorelevant conditions. guidetopharmacology.org Studies on similar poorly soluble weak bases have shown the importance of using multicompartment transfer systems or pH-gradient tests that simulate the transit from the acidic stomach to the more neutral intestine. nih.govresearchgate.netnih.gov These tests can capture critical phenomena such as supersaturation and potential precipitation, which significantly impact bioavailability. nih.govnih.gov

The data from these sophisticated in vitro tests are then integrated into the absorption model segment of a larger PBPK framework. This integration allows for a mechanistic simulation of how the drug is likely to dissolve and be absorbed in vivo. For a prodrug like this compound metoxil, a PBPK model would typically consist of linked models for both the prodrug and its active metabolite, AR-H067637. nih.gov The model for this compound metoxil would incorporate its dissolution characteristics, while the model for AR-H067637 would describe its subsequent distribution and elimination after being formed.

A study on an amorphous solid dispersion formulation of AZD0837 highlighted that maintaining the drug in a supersaturated state was key to its release, a factor that must be captured by predictive models. guidetopharmacology.org The predictive power of such PBPK models relies on accurately parameterizing the absorption model with high-quality in vitro data. guidetopharmacology.org

Table 1: Key Parameters for a Mechanistic Absorption Model Informed by In Vitro Dissolution Data for this compound Metoxil

| Parameter Category | Specific Parameter | Relevance for this compound Modeling | Source of Information |

| Drug Substance Properties | pH-Dependent Solubility Profile | As a likely weak base, solubility in the stomach (low pH) vs. intestine (higher pH) is critical. nih.gov | In Vitro Solubility Experiments |

| Dissolution Rate Constant (k) | Determines the speed of drug release from the solid formulation into solution. gmp-compliance.org | In Vitro Dissolution Testing | |

| Precipitation Rate Constant | Essential for poorly soluble weak bases that may precipitate upon entering the higher pH of the intestine. nih.govnih.gov | pH-Shift Dissolution Studies | |

| Particle Size Distribution | Influences the surface area available for dissolution, directly affecting the dissolution rate. nih.gov | Formulation Specification | |

| Physiological Parameters | Gastric Emptying Time | Controls the residence time in the stomach and the rate of delivery to the small intestine. merckgroup.com | Literature/Model Database |

| Intestinal Transit Time | Determines the time available for dissolution and absorption in different intestinal segments. fda.gov | Literature/Model Database | |

| GI Fluid Volume and pH | Defines the in vivo environment for dissolution along the entire GI tract. patsnap.com | Literature/Model Database | |

| Formulation Parameters | Polymer Dissolution Rate | For advanced formulations like amorphous solid dispersions, the release of the drug is controlled by the carrier. guidetopharmacology.org | In Vitro Dissolution of Formulation |

Prediction of In Vivo Dissolution Profiles Based on Physiochemical and Formulation Parameters

Predicting in vivo dissolution directly from a compound's fundamental properties is a primary objective in formulation science, aiming to minimize reliance on extensive animal or human studies. This approach is particularly vital for drugs where absorption is limited by the dissolution rate, a characteristic of Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) and Class IV (low solubility, low permeability) compounds. Studies on this compound's formulation in amorphous solid dispersions suggest it behaves as a poorly soluble compound, placing it in one of these categories. guidetopharmacology.org

The prediction process is built on two pillars: the drug's intrinsic physicochemical properties and the characteristics of its formulation.

Physicochemical Parameters: The inherent properties of the this compound metoxil molecule are the primary determinants of its dissolution potential. Key parameters include aqueous solubility, the acid dissociation constant (pKa), the partition coefficient (LogP), molecular weight, and solid-state properties like crystallinity and polymorphism. For instance, the pH-dependent solubility of a weakly basic drug is a crucial factor, as the drug will dissolve more readily in the acidic environment of the stomach than in the small intestine. nih.gov Computational models can use these fundamental parameters to estimate the maximum amount of drug that can be dissolved in various segments of the GI tract.

Formulation Parameters: Formulation design aims to overcome limitations imposed by the drug's physicochemical properties. For a poorly soluble drug like this compound, formulation strategies are critical. nih.gov Research into an injection-molded amorphous solid dispersion of AZD0837 demonstrated how formulation can be used to enhance and control release by maintaining the drug in a more soluble, amorphous state. guidetopharmacology.org The choice and concentration of polymers (e.g., polyethylene (B3416737) oxide), stabilizers, and other excipients directly influence the drug's release kinetics. guidetopharmacology.orgnih.gov Manufacturing process variables can also impact the final performance of the dosage form. Predictive models, therefore, must account for these formulation parameters to accurately forecast the in vivo dissolution profile. nih.gov

By combining physicochemical data with formulation details in a mechanistic or empirical model, researchers can simulate an in vivo dissolution profile, which can then be used within a PBPK model to predict the full plasma concentration-time curve. merckgroup.com

Table 2: Physicochemical and Formulation Parameters for Predicting this compound Dissolution

| Parameter Type | Parameter | Value / Example | Impact on Dissolution Prediction |

| Physicochemical | Molecular Formula | C22H23ClF2N4O5 | Foundational for all other calculated properties. |

| Molecular Weight | 496.9 g/mol | Influences diffusion and transport characteristics. | |

| XLogP3 | 2.8 | Indicates lipophilicity, which affects the balance between solubility and membrane permeability. | |

| pKa (Predicted) | Likely weakly basic | Governs the degree of ionization and pH-dependent solubility in the GI tract. nih.gov | |

| Aqueous Solubility | Low (Inferred) | A primary rate-limiting factor for absorption; requires formulation enhancement. guidetopharmacology.org | |

| Formulation | Dosage Form Type | Extended-Release (ER) Amorphous Solid Dispersion | The entire release mechanism is defined by the formulation's properties (e.g., polymer erosion/swelling). guidetopharmacology.org |

| Excipients | Polyethylene Oxide (PEO), Polymeric Stabilizers | Control the release rate and maintain drug stability and supersaturation in vivo. guidetopharmacology.org | |

| Drug Load | e.g., 20% w/w | Affects the release kinetics and physical stability of the dosage form. nih.gov | |

| Manufacturing Process | Injection Molding vs. Direct Compression | Can influence the solid-state form of the drug (amorphous vs. crystalline) and tablet robustness, affecting dissolution. guidetopharmacology.org |

Drug Discovery and Development Methodologies Applied to Atecegatran

Target Identification and Validation Strategies for Coagulation Enzymes

The foundation of modern anticoagulant drug discovery lies in the precise identification and validation of key enzymes within the coagulation cascade. The primary goal is to inhibit thrombosis without significantly impairing hemostasis, the body's natural process for preventing blood loss.

Thrombin (also known as Factor IIa) has been identified as a crucial and highly validated target for anticoagulation therapy. patsnap.comidrblab.net It is a serine protease that plays a central role in the coagulation cascade, acting as the final enzyme that converts soluble fibrinogen into insoluble fibrin (B1330869) strands, which form the mesh of a blood clot. patsnap.com Furthermore, thrombin amplifies its own production by activating other clotting factors and promotes platelet aggregation. patsnap.comnih.gov Its critical position makes it an attractive target for therapeutic intervention.

The strategy for validating an enzyme like thrombin as a drug target involves several key steps:

Biochemical Characterization: Understanding the enzyme's structure, function, and mechanism of action is paramount. The determination of the crystal structure of thrombin was a key event that facilitated the development of small-molecule active site inhibitors. nih.gov

Genetic and Preclinical Evidence: Studies using genetic models and preclinical animal models help to confirm that inhibiting the target enzyme produces the desired anticoagulant effect.

Clinical Relevance: The long-standing use of older anticoagulants like heparin and warfarin (B611796), which indirectly affect thrombin, provided clinical validation for targeting the coagulation cascade. patsnap.comwikipedia.org The development of direct thrombin inhibitors (DTIs) was a logical progression, aiming for a more targeted and predictable anticoagulant response. nih.gov

Atecegatran (AZD0837) is a prodrug that is converted in vivo to its active form, AR-H067637. medchemexpress.comncats.io AR-H067637 is a selective and reversible direct inhibitor of thrombin, binding directly to the enzyme's active site and blocking its function. medchemexpress.comncats.io This direct inhibition of both free and clot-bound thrombin represents a significant advantage over traditional anticoagulants. nih.gov While other targets like Factor Xa have also been successfully pursued for the development of new anticoagulants, the direct inhibition of thrombin remains a cornerstone of antithrombotic therapy. wikipedia.orgfrontiersin.org

High-Throughput Screening (HTS) in the Discovery of Small Molecule Anticoagulants

Following target identification, High-Throughput Screening (HTS) serves as a critical methodology for discovering initial "hits"—small molecules that exhibit inhibitory activity against the target enzyme. researchgate.net This process involves the rapid, automated testing of vast libraries of chemical compounds, which can range from tens of thousands to millions of distinct molecules. researchgate.netresearchgate.net

The core of an HTS campaign is the development of a robust and sensitive assay that can reliably detect the desired biological activity. For anticoagulant discovery, these assays are designed to measure the inhibition of coagulation or the specific activity of a target enzyme like thrombin. researchgate.netashpublications.org The process allows researchers to quickly filter enormous chemical libraries to find promising starting points for drug development. researchgate.net

Hits identified through HTS are considered chemical starting points that require significant further optimization. researchgate.net The screening process itself can be prone to false positives, necessitating secondary assays to confirm the activity and mechanism of the initial hits. nih.gov

| HTS Assay Type | Principle | Application in Anticoagulant Discovery |

|---|---|---|

| Plasma-Based Coagulation Assays | Measures the time to clot formation in human plasma after initiating coagulation. researchgate.net | Screens for compounds that prolong clotting time, indicating general anticoagulant activity. researchgate.net |

| Chromogenic Substrate Assays | A specific enzyme (e.g., thrombin) cleaves a colorless substrate, releasing a colored molecule that can be quantified. | Used to screen for direct inhibitors of a specific coagulation enzyme like thrombin or Factor Xa. researchgate.net |

| Fluorescence-Based Assays | Monitors changes in fluorescence intensity or polarization caused by enzyme activity or binding events. The Thioflavine T (ThT) fluorescence assay is one such example used in screening. nih.govnih.gov | Offers high sensitivity and is well-suited for automation in an HTS format for various enzyme targets. nih.gov |

Lead Identification and Optimization Processes

Once initial hits are confirmed through HTS, the process of lead identification and optimization begins. This stage aims to chemically modify the hit compounds to improve their drug-like properties, transforming them into viable lead candidates for preclinical development. nih.gov This is an iterative process guided by Structure-Activity Relationships (SAR), where systematic changes to the molecule's structure are correlated with changes in its biological activity and pharmacological properties. nih.gov

Key objectives of lead optimization include:

Potency: Increasing the compound's inhibitory activity against the target enzyme.

Selectivity: Ensuring the compound inhibits the target enzyme without affecting other related enzymes, which helps to minimize off-target side effects.

Pharmacokinetics (PK): Improving properties related to absorption, distribution, metabolism, and excretion (ADME) to ensure the drug reaches its target in the body and remains there for an appropriate duration. altasciences.com

Metabolic Stability: Modifying the compound to prevent rapid breakdown by the body's metabolic processes. nih.gov

A significant challenge in developing orally active direct thrombin inhibitors was converting water-soluble active site inhibitors, which are typically poorly absorbed, into fat-soluble prodrugs that can be absorbed through the intestine and then converted back to the active drug. nih.gov this compound is a prime example of this strategy. This compound metoxil (also known as AZD0837) is an orally administered prodrug designed to have improved bioavailability. medkoo.com Following absorption, it is bioconverted in the body to its active metabolite, AR-H067637, which is the potent and selective direct thrombin inhibitor. medchemexpress.comncats.iomedkoo.com

| Compound Name | Type | Role in the Optimization Process |

|---|---|---|

| This compound metoxil (AZD0837) | Prodrug | Orally administered form designed for enhanced absorption and favorable pharmacokinetic properties. medchemexpress.commedkoo.com |

| AR-H067637 | Active Metabolite | The selective and reversible direct thrombin inhibitor that is formed in the body and exerts the therapeutic anticoagulant effect. medchemexpress.comncats.io |

Computational chemistry, including molecular docking and free-energy calculations, plays a crucial role in modern lead optimization by predicting how modifications will affect a compound's binding to its target, thereby guiding synthetic chemistry efforts more efficiently. nih.gov

Role of Artificial Intelligence (AI) in Early-Stage Drug Discovery for Thrombin Inhibitors

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing early-stage drug discovery, offering the potential to significantly increase the speed, efficiency, and accuracy of identifying new therapeutic agents. nih.gov For thrombin inhibitors, these computational approaches are being applied across the discovery pipeline.

Key roles of AI in this field include:

Predictive Modeling: AI algorithms can be trained on large datasets to predict the properties of potential drug candidates. For instance, ML models have been developed to predict the inhibitory constant (Ki) of thrombin inhibitors, helping to prioritize which compounds to synthesize and test. nih.gov These models can also predict efficacy, toxicity, and pharmacokinetic profiles, reducing the reliance on time-consuming and expensive experimental work. nih.gov

De Novo Drug Design: AI can generate novel molecular structures that are optimized for binding to a specific target like thrombin. Foundation models, such as those used for protein structure prediction, are transforming the ability to design drugs for complex biological targets. harvard.edu

Data Analysis: AI is adept at analyzing the vast and complex datasets generated during drug discovery, from HTS results to genomic and proteomic data, identifying patterns and relationships that may not be apparent to human researchers. harvard.edu

Accelerated Optimization: Computer-assisted drug discovery (CADD) platforms can use iterative cycles of computational design, synthesis, and testing to rapidly optimize multiple parameters of a lead compound simultaneously. pnas.org This approach relies on algorithms to process experimental data and devise the next generation of compounds, accelerating the path to an optimized lead. pnas.org

While the full potential of AI is still being realized, it represents a powerful tool for overcoming many of the traditional bottlenecks in the discovery of novel thrombin inhibitors, promising a future of more efficient and targeted drug development. nih.govharvard.edu

Conceptual Frameworks for Preclinical Development of Novel Anticoagulants

Before a new drug candidate like this compound can be considered for human clinical trials, it must undergo rigorous preclinical development. This phase involves a comprehensive set of in vitro and in vivo studies designed to characterize its activity and safety profile. nih.gov The framework for these studies is systematic, aiming to provide a clear understanding of the drug's potential benefits and risks.

The preclinical evaluation of a novel anticoagulant typically follows a unified methodology to allow for comparison between different compounds. nih.gov This involves a combination of laboratory assays and animal models to assess pharmacodynamics, efficacy, and safety. altasciences.comnih.gov For example, the active metabolite of this compound, AR-H067637, was evaluated in preclinical rat models of both venous and arterial thrombosis, as well as in bleeding models, to characterize its antithrombotic and hemorrhagic effects. ncats.io

| Preclinical Study Component | Objective | Example Methodologies |

|---|---|---|

| Pharmacokinetics (PK) | To understand the absorption, distribution, metabolism, and excretion (ADME) of the drug. altasciences.com | Single and repeat-dose studies in rodent and non-rodent species to measure drug concentrations in plasma over time. altasciences.com |

| Pharmacodynamics (PD) | To measure the biochemical and physiological effects of the drug and its mechanism of action. nih.gov | Ex vivo coagulation assays (e.g., aPTT, PT) to assess the anticoagulant effect on blood samples taken from treated animals. nih.gov |

| Efficacy Assessment | To determine if the drug is effective at preventing or treating thrombosis in a living system. nih.gov | Animal models of venous thrombosis (e.g., inferior vena cava stenosis) or arterial thrombosis. nih.govncats.io |

| Safety/Toxicity Assessment | To identify potential adverse effects, with a primary focus on bleeding risk for anticoagulants. altasciences.comnih.gov | Animal models of bleeding (e.g., tail-cut bleeding model) and general toxicology studies evaluating major organs. altasciences.comnih.gov |

This structured preclinical framework is essential for making informed decisions about advancing a compound to clinical trials and for establishing a preliminary understanding of its potential therapeutic window.

Advanced Drug Product Formulation and Release Research for Atecegatran

Amorphous Solid Dispersion (ASD) Technologies for Drug Release Modulation

Amorphous solid dispersion (ASD) technology is a highly effective strategy for improving the aqueous solubility and dissolution rate of poorly water-soluble drugs, which are often categorized as Biopharmaceutics Classification System (BCS) Class II or IV compounds. pharmaexcipients.comnih.gov By converting a crystalline drug to its higher-energy amorphous state and dispersing it at a molecular level within a polymer matrix, ASDs can significantly enhance oral bioavailability. nih.govnih.gov While the specific BCS classification for atecegatran is not publicly available, related oral anticoagulants like rivaroxaban (B1684504) are known to be BCS Class II drugs with low solubility, making ASD a relevant formulation approach. semanticscholar.org

The core principle of ASD involves mixing the active pharmaceutical ingredient (API) with a suitable polymer carrier to create an amorphous solid solution or suspension. nih.gov This prevents the drug from recrystallizing, a state to which amorphous forms are thermodynamically prone. nih.gov The polymer carrier is crucial as it stabilizes the amorphous drug by inhibiting crystallization and can improve wettability. nih.gov

Manufacturing Methods for ASDs: Two primary methods are used to produce ASDs:

Spray Drying: This solvent-based method involves dissolving the drug and polymer in a common solvent, which is then atomized into a hot gas stream to rapidly evaporate the solvent, leaving a dry powder of the drug dispersed in the polymer. pharmaexcipients.com

Hot Melt Extrusion (HME): In this solvent-free process, the drug and a thermoplastic polymer are blended and processed under heat and pressure. The polymer melts, and the drug dissolves within it, forming a solid solution upon cooling. pharmaexcipients.com

The selection of the polymer is critical for the success of an ASD formulation, as it dictates the physical stability and dissolution performance. nih.govnih.gov

Table 1: Common Polymers Used in Amorphous Solid Dispersion (ASD) Formulations

| Polymer Class | Examples | Key Properties & Functions |

|---|---|---|

| Polyvinyl Polymers | Polyvinylpyrrolidone (PVP K30), Copovidone (PVP VA 64), Soluplus® | High glass transition temperature (Tg), good solubilizers, inhibit crystallization. pharmaexcipients.comnih.govul.ie |

| Cellulose Derivatives | Hydroxypropyl Methylcellulose (HPMC), Hypromellose Acetate Succinate (HPMCAS), Hydroxypropyl Cellulose (HPC) | Form strong hydrogen bonds with drugs, can maintain supersaturation in solution. nih.govresearchgate.net |

| Polymethacrylates | Eudragit® E, L, S | pH-dependent solubility, used for targeted release in the gastrointestinal tract. nih.govresearchgate.net |

Polymer-Based Formulation Approaches for Controlled Release Systems

Controlled-release (CR) formulations are designed to deliver a drug over an extended period at a predictable rate, which can help maintain optimal therapeutic concentrations and improve patient compliance. americanpharmaceuticalreview.com For anticoagulants like this compound, a controlled release profile can be particularly advantageous. The release mechanism from these systems is primarily governed by processes like diffusion, matrix erosion, or swelling. americanpharmaceuticalreview.com

Polymer-based matrix systems are a common approach for achieving controlled release. mdpi.com In these systems, the drug is homogeneously dispersed within a polymer. The properties of the polymer—whether it is hydrophilic or hydrophobic—determine the mechanism of drug release. pharmtech.com

Hydrophilic Matrix Systems: These systems use swellable polymers like Hydroxypropyl Methylcellulose (HPMC). When the tablet comes into contact with aqueous fluids, the polymer swells to form a gel layer through which the drug diffuses. pharmtech.com The release rate can be modulated by altering the polymer's molecular weight and concentration. mdpi.com

Hydrophobic Matrix Systems: These systems employ water-insoluble polymers such as Ethylcellulose. The drug is released by diffusing through a network of pores within the non-swelling matrix. pharmtech.com Combining hydrophobic and hydrophilic polymers, for instance, HPMC and Ethylcellulose, can provide more precise control over the drug release profile. mdpi.com

Another advanced approach is the use of reservoir systems, where a drug core is coated with a semipermeable polymer membrane. pharmtech.com Water enters the core, dissolving the drug, which then diffuses out through the membrane. This can achieve zero-order release kinetics, where the drug is released at a constant rate over time. nih.gov

Table 2: Polymers for Controlled-Release Drug Delivery Systems

| Polymer | Type | Release Mechanism |

|---|---|---|

| Hydroxypropyl Methylcellulose (HPMC) | Hydrophilic, swellable | Diffusion through a hydrated gel layer; matrix erosion. mdpi.compharmtech.com |

| Ethylcellulose (EC) | Hydrophobic, non-swellable | Diffusion through pores in the inert matrix. mdpi.compharmtech.com |

| Polyvinyl Acetate (PVAc) | Hydrophobic | Diffusion through pores created by soluble components in the formulation. americanpharmaceuticalreview.com |

| Poly-ε-caprolactone (PCL) | Biodegradable, hydrophobic | Primarily drug diffusion from the polymer matrix. nih.gov |

| Eudragit® Copolymers | pH-dependent | Dissolution of the polymer at specific pH values, leading to drug release. nih.gov |

Elucidation of Dissolution Mechanisms in Complex Drug Products

The process by which a solid dosage form releases its active ingredient into solution is critical for drug absorption. For complex oral formulations, this process involves several stages, including tablet disintegration, deaggregation of granules, and finally, the dissolution of the drug particles themselves. pharxmonconsulting.com Understanding these mechanisms is essential for developing a product with reliable in vivo performance.

For poorly soluble drugs, such as some oral anticoagulants, the dissolution rate is often the limiting step for absorption. researchgate.netnih.gov Formulation strategies like cocrystals or amorphous solid dispersions are employed to enhance this rate. nih.gov The dissolution mechanism in these advanced formulations can be complex. For example, an ASD is designed to release the drug in its amorphous, high-energy state, leading to a temporary state of supersaturation in the gastrointestinal fluid. The polymer in the ASD plays a crucial role in maintaining this supersaturated state and preventing the drug from precipitating back into its less soluble crystalline form. nih.gov

In-situ and real-time analytical techniques can be used to study these dynamic processes. For instance, in-situ Raman spectroscopy has been used to monitor the solid-state transformation of rivaroxaban cocrystals during dissolution, revealing that the conversion to a dihydrate form was a critical step influencing its dissolution properties. nih.gov Such mechanistic understanding allows formulators to select appropriate excipients and processes to ensure consistent drug release.

Dissolution kinetics are generally described by one of three mechanisms: uiowa.edu

Transport Control: The rate is limited by the diffusion of the dissolved drug from the solid surface to the bulk solution. This is the most common mechanism assumed in pharmaceutical research. uiowa.edu

Interface Control: The rate is limited by the reaction at the solid-liquid interface, i.e., the detachment of drug molecules from the crystal lattice. uiowa.edu

Mixed-Kinetic Control: The dissolution rate is influenced by both transport and interface processes. uiowa.edu

Studies have shown that factors like temperature and the presence of surfactants can shift the dissolution mechanism from being purely transport-controlled to having a significant degree of interface control. uiowa.edu

Development and Application of Hydrodynamic Models for In Vitro Dissolution Environments

In vitro dissolution testing is a mandatory quality control test used to ensure batch-to-batch consistency and assist in formulation development. pharxmonconsulting.com The hydrodynamic conditions within the dissolution apparatus significantly influence the rate and extent of drug release. pharxmonconsulting.comdissolutiontech.com Therefore, understanding and modeling these conditions are critical for developing tests that can predict in vivo performance.

The most common dissolution apparatuses, such as the USP Apparatus 1 (basket) and Apparatus 2 (paddle), create complex fluid flow patterns that are highly dependent on the agitation speed (rpm). pharxmonconsulting.comdissolutiontech.com The fluid velocities and shear forces generated can affect tablet disintegration and the thickness of the diffusion boundary layer around dissolving particles, thereby altering the dissolution rate. researchgate.net

Computational Fluid Dynamics (CFD) has emerged as a powerful tool for simulating the hydrodynamics inside dissolution vessels. pharxmonconsulting.comdissolutiontech.com These models can predict fluid velocity fields and shear stress distributions, providing insights that are difficult to obtain through physical experiments alone. researchgate.net For example, CFD simulations have shown that a low-velocity region often exists at the bottom of the USP 2 vessel, which can lead to variable dissolution results if a tablet falls into this zone. dissolutiontech.com

By combining CFD with kinetic dissolution models, researchers can simulate the entire drug release process. researchgate.net This allows for the investigation of how factors like paddle speed, media viscosity, and tablet position impact dissolution. dissolutiontech.comresearchgate.net Such models are invaluable for:

Understanding sources of variability in dissolution testing. pharxmonconsulting.com

Developing more robust and discriminatory dissolution methods.

Establishing meaningful in vitro-in vivo correlations (IVIVCs). pharxmonconsulting.com

Table 3: Comparison of Common Dissolution Apparatuses and Hydrodynamic Features

| Apparatus | Description | Primary Hydrodynamic Features | Key Considerations |

|---|---|---|---|

| USP 1 (Basket) | A cylindrical basket holds the dosage form, which rotates in the dissolution medium. | Fluid flows axially into the base of the basket and exits radially. dissolutiontech.com | Potential for mesh clogging and particle sieving, which can affect results. dissolutiontech.com |

| USP 2 (Paddle) | A paddle rotates at the bottom of the vessel, creating a stirring action. | Complex flow with high-velocity regions near the paddle and low-velocity zones at the vessel bottom ("coning"). pharxmonconsulting.comdissolutiontech.com | Tablet position after sinking is a major source of variability. pharxmonconsulting.com |

| USP 4 (Flow-Through Cell) | The dissolution medium is pumped through a cell containing the dosage form. | Provides a constant flow of fresh medium, ensuring sink conditions. | Hydrodynamics can be altered by filling the cell with glass beads. |

Influence of Formulation Characteristics on In Vitro Coagulation Assays

For anticoagulant drugs like this compound, in vitro coagulation assays are essential for characterizing pharmacological activity. Common assays include the Activated Partial Thromboplastin Time (aPTT), Prothrombin Time (PT), and Thrombin Time (TT), which assess the integrity of the intrinsic, extrinsic, and common coagulation pathways, respectively. nih.gov

It is crucial to recognize that formulation excipients, not just the active drug, can potentially interfere with these assays. core.ac.uknih.gov For example, certain polymers or surfactants used to enhance solubility could interact with coagulation factors or platelets, leading to inaccurate measurements of the drug's anticoagulant effect. core.ac.uk

Furthermore, the choice of anticoagulant used during the collection of blood for these assays is critical. nih.gov Traditional anticoagulants like heparin, citrate (B86180), and EDTA are widely used, but each has a distinct mechanism of action that can affect assay performance. nih.gov

Heparin inhibits multiple factors in the intrinsic, extrinsic, and common pathways. nih.gov

Citrate and EDTA work by chelating calcium ions, which are essential for coagulation. nih.gov

Studies comparing traditional anticoagulants to newer agents like hirudin (a direct thrombin inhibitor) have shown that the choice of anticoagulant can significantly impact the results of certain immunological and coagulation tests. nih.gov For instance, one study found that while heparin and citrate were suitable for standard coagulation assays, hirudin was more optimal for assessing complement activation. nih.gov This highlights the need to carefully select and validate the anticoagulant used in blood collection tubes to ensure that it does not interfere with the specific endpoints being measured for a new drug formulation. nih.gov Therefore, during the development of a formulation for a compound like this compound, it is important to evaluate the entire formulation, including all excipients, for any potential impact on the in vitro assays used for its characterization. core.ac.uk

Table 4: Recommended Anticoagulants for Various In Vitro Assays

| Assay Type | Optimal Anticoagulant | Rationale / Comments |

|---|---|---|

| Hemolysis Assay | Hirudin or Heparin | Performance was found to be comparable between these anticoagulants. nih.gov |

| Coagulation Assays (PT, aPTT, TT) | Citrate | Traditional and appropriate for these standard plasma-based assays. nih.gov |

| Complement Activation | Hirudin | Allows for the detection of weaker stimuli compared to traditional anticoagulants. nih.gov |

| Cytokine Secretion | Heparin | Found to be more appropriate than hirudin in a study with nanotechnology-based formulations. nih.gov |

| Leukocyte Proliferation | Hirudin or Heparin | Performance was found to be comparable. nih.gov |

This table is based on findings from a study comparing anticoagulants for the characterization of nanotechnology-based formulations and may serve as a general guide. nih.gov

Q & A

Q. How can translational researchers reconcile discrepancies between this compound’s in vitro potency and clinical outcomes?

- Methodological Guidance : Develop physiologically based pharmacokinetic (PBPK) models to simulate drug distribution in human tissues. Incorporate in vitro-in vivo extrapolation (IVIVE) parameters, such as plasma protein binding and hepatic clearance. Validate models using microdosing trials or positron emission tomography (PET) imaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.